molecular formula C18H15N5O4S B3605087 N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B3605087
M. Wt: 397.4 g/mol
InChI Key: QXQBMULOLLKUHX-UHFFFAOYSA-N
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Description

N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a benzodioxole ring and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the phthalazinone moiety: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.

    Coupling reactions: The benzodioxole and phthalazinone intermediates are then coupled through acylation and subsequent hydrazinecarbothioamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or phthalazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer or infectious diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a benzodioxole ring and a phthalazinone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c24-16(9-23-17(25)13-4-2-1-3-11(13)8-19-23)21-22-18(28)20-12-5-6-14-15(7-12)27-10-26-14/h1-8H,9-10H2,(H,21,24)(H2,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQBMULOLLKUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)CN3C(=O)C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1,3-BENZODIOXOL-5-YL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE

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